ethyl {2-[N'-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
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Overview
Description
Ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a naphthalene ring, a carbamimidamido group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the naphthalene ring: This step involves the coupling of the pyrimidine core with a naphthalene derivative, often through a nucleophilic substitution reaction.
Formation of the carbamimidamido group: This is typically done by reacting the intermediate with an appropriate amine or amide under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are common practices to enhance yield and purity. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring or the pyrimidine core, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted naphthalene or pyrimidine derivatives.
Scientific Research Applications
Ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in bioassays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials, including polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets. The naphthalene ring and the carbamimidamido group are key functional groups that enable binding to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins, leading to cell death.
Comparison with Similar Compounds
Ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can be compared with other pyrimidine derivatives and naphthalene-containing compounds:
Similar Compounds:
Uniqueness
The presence of the naphthalene ring in ethyl {2-[N’-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[amino-(naphthalen-2-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-2-27-17(26)11-15-10-16(25)23-19(22-15)24-18(20)21-14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,2,11H2,1H3,(H4,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOXQXPPIJFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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